Barium strontium dititanate(2-)

描述

Barium strontium titanate, also known as BST, is a mixed oxide compound with the general formula Ba1-xSrxTiO3, where x can vary between 0 and 1 . This compound is widely recognized for its remarkable dielectric, ferroelectric, and piezoelectric properties . BST is a solid solution of BaTiO3 (BT) and SrTiO3 (ST), which has found many applications in different fields, such as ultra-large-scale dynamic random access memory, non-volatile ferroelectric memory, tunable microwave devices, pyroelectric detector, tunable bulk acoustic resonator, and optical waveguide devices .

Synthesis Analysis

BST ferroelectric thin film was fabricated on Ti substrates by micro-arc oxidation (MAO) in an aqueous solution consisting of 0.6 mol/L Ba(OH)2·8H2O and 0.4 mol/L Sr(OH)2·8H2O . The BST film is mainly deposited through an electrophoretic process . Other methods to prepare BST films include magnetron sputtering, sol–gel, pulsed laser deposition, and metal–organic chemical vapor deposition .Molecular Structure Analysis

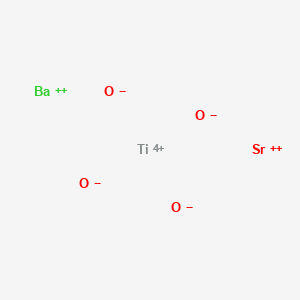

The BST film is mainly composed of BaxSr(1−x)TiO3 phase . The Ba, Sr, Ti, and O elements are generally uniformly distributed across the film, and the local fluctuation of elements distribution may be caused by MAO holes in the membrane . The ferroelectric behavior arises from the displacement of Ti4+ cations relative to the center of the surrounding oxygen octahedra .Chemical Reactions Analysis

The BST film is mainly composed of BaxSr(1−x)TiO3 phase . The Ba, Sr, Ti, and O elements are generally uniformly distributed across the film, and the local fluctuation of elements distribution may be caused by MAO holes in the membrane . The BST film is mainly deposited through an electrophoretic process .Physical And Chemical Properties Analysis

BST exhibits a high dielectric constant, which is a measure of a material’s ability to store electrical energy . The dielectric constant of the BST thin film is about 283 measured at 1 kHz, and the film has ferroelectric property at room temperature because of the misfit strain in the film .作用机制

安全和危害

BST is harmful if swallowed or inhaled . It is an irritant to eyes, skin, mucous membranes, and the respiratory system . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

未来方向

BST is a promising material due to its dielectric properties, adjusting the mole ratio of Ba/Sr to meet a wide variety of applications in electronics . Ongoing research on BST thin films, heterostructures, and novel functionalities is expected to further expand the potential applications and impact of this remarkable material .

属性

IUPAC Name |

strontium;barium(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.4O.Sr.Ti/q+2;4*-2;+2;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXRMHUWVGPWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ti+4].[Sr+2].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO4SrTi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924780 | |

| Record name | Barium strontium titanium oxide (BaSrTi2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12430-73-8 | |

| Record name | Barium strontium titanium oxide (BaSrTi2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012430738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium strontium titanium oxide (BaSrTi2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium strontium dititanate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)

![5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3046357.png)